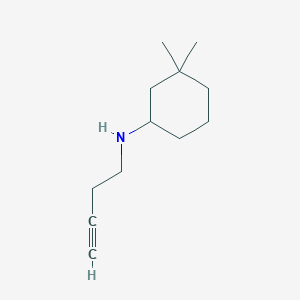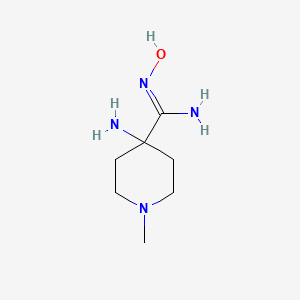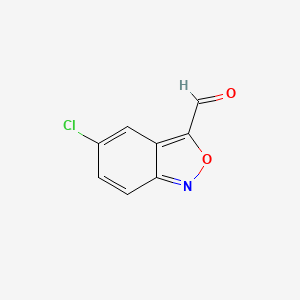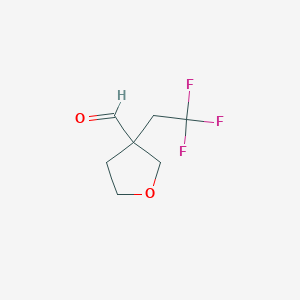
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C₇H₉F₃O₂ and a molecular weight of 182.14 g/mol . It is characterized by the presence of a trifluoroethyl group attached to an oxolane ring, which is further substituted with a carbaldehyde group. This compound is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the formation of the oxolane ring and the subsequent introduction of the carbaldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,2,2-Trifluoroethyl)oxolane-3-carboxylic acid.
Reduction: Formation of 3-(2,2,2-Trifluoroethyl)oxolane-3-methanol.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
科学研究应用
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The oxolane ring and carbaldehyde group can further contribute to the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethylamine: Contains a trifluoroethyl group attached to an amine.
2,2,2-Trifluoroethanol: Contains a trifluoroethyl group attached to an alcohol.
3-(2,2,2-Trifluoroethyl)oxolane-3-carboxylic acid: Contains a trifluoroethyl group attached to an oxolane ring with a carboxylic acid group.
Uniqueness
3-(2,2,2-Trifluoroethyl)oxolane-3-carbaldehyde is unique due to the combination of its trifluoroethyl group, oxolane ring, and carbaldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
属性
分子式 |
C7H9F3O2 |
|---|---|
分子量 |
182.14 g/mol |
IUPAC 名称 |
3-(2,2,2-trifluoroethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)3-6(4-11)1-2-12-5-6/h4H,1-3,5H2 |
InChI 键 |
NWLFHIGVXFCWFF-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1(CC(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
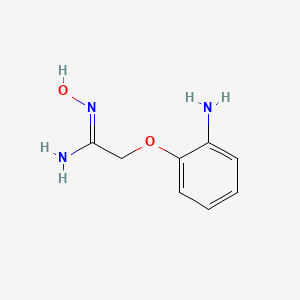
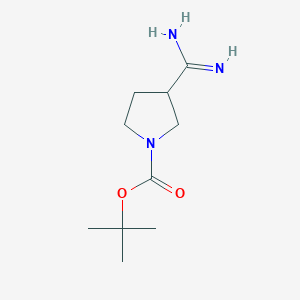
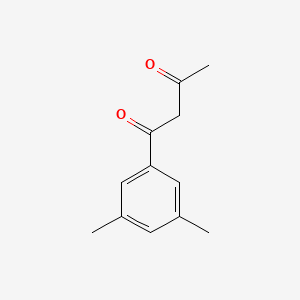

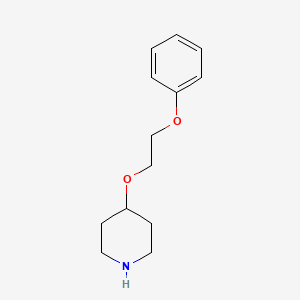

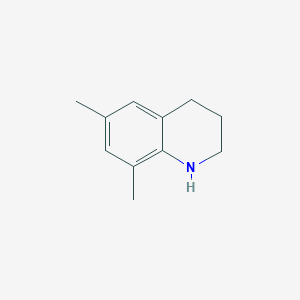
![3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B15273139.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B15273141.png)
![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
